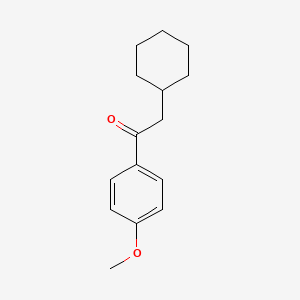
Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a methoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- typically involves the reaction of cyclohexyl ketone with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Acetophenone, 2’-hydroxy-4’-methoxy-
- Paeonal
- Paeonol
- Peonol
- Resacetophenone-4-methyl ether
- 2-Hydroxy-4-methoxyacetophenone
- 2’-Hydroxy-4’-methoxyacetophenone
- 2-Hydroxy-6-methoxybenzaldehyde
Comparison: Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- is unique due to the presence of both a cyclohexyl group and a methoxyphenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
58987-23-8 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-cyclohexyl-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H20O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
Clé InChI |
QJHFHVQBQQQXRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



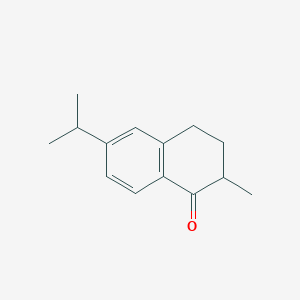
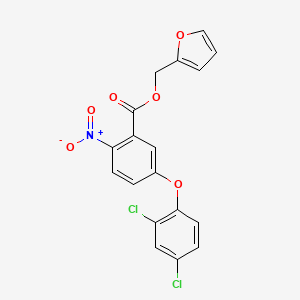

![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
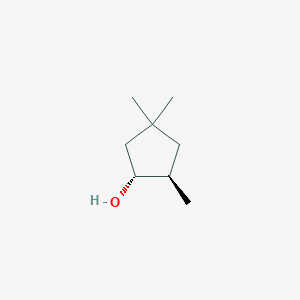
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
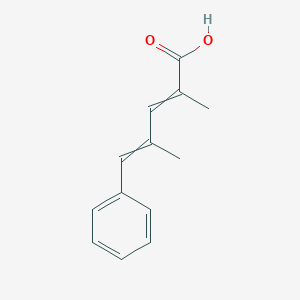
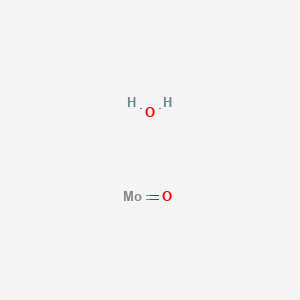
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

